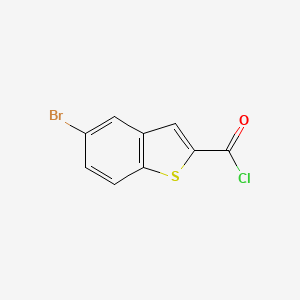

5-Bromo-1-benzothiophene-2-carbonyl chloride

描述

5-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 7312-14-3) is a halogenated benzothiophene derivative with the molecular formula C₉H₄BrClOS and a molecular weight of 275.544 g/mol . It is a reactive acyl chloride, primarily utilized as an intermediate in organic synthesis for constructing pharmaceuticals, agrochemicals, or functional materials. The compound is commercially available at purities of 95–97% from suppliers such as Thermo Scientific Maybridge, Shanghai Ji Ning, and Hongshun Biotechnology .

属性

IUPAC Name |

5-bromo-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYLQGGHNAOVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383790 | |

| Record name | 5-bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7312-14-3 | |

| Record name | 5-bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzothiophene-2-carbonyl chloride typically involves the bromination of benzothiophene followed by acylation. One common method includes the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-1-benzothiophene is then reacted with oxalyl chloride to form the carbonyl chloride derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

化学反应分析

Nucleophilic Substitution at the Carbonyl Chloride Group

The carbonyl chloride functionality undergoes nucleophilic acyl substitution reactions, enabling diverse derivatization.

Table 1: Key Reactions at the Carbonyl Chloride

*Calculated from 6.4 g starting material yielding 7.0 g product (molecular weights: acid = 257.10 g/mol, ester = 285.1 g/mol).

Mechanistic Insights :

-

Esterification : Thionyl chloride activates the carboxylic acid precursor in situ, forming the acyl chloride intermediate, which reacts with alcohols to yield esters .

-

Amidation : Direct reaction with amines produces carboxamides under mild conditions .

Hydrolysis and Stability

The compound reacts vigorously with water, necessitating strict anhydrous handling.

Hydrolysis Reaction :

-

Applications : Controlled hydrolysis regenerates the parent carboxylic acid, useful in iterative syntheses .

Reactivity at the Brominated Benzothiophene Ring

The 5-bromo substituent enables cross-coupling reactions, though direct examples are less documented.

Table 2: Potential Cross-Coupling Reactions

| Reaction Type | Reagent | Catalyst | Expected Product | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Arylboronic acids | Pd(PPh) | Biaryl-functionalized derivatives | |

| Buchwald–Hartwig | Primary amines | Pd(dba) | Arylaminobenzothiophenes |

Supporting Evidence :

-

Cobalt-catalyzed ethylene oligomerization studies involving brominated benzothiophenes suggest analogous palladium-mediated couplings are feasible .

Comparative Reactivity with Halogenated Analogs

Table 3: Halogen-Substituted Benzothiophene Carbonyl Chlorides

| Compound | Reactivity (vs. 5-Bromo) | Stability | Key Applications |

|---|---|---|---|

| 5-Chloro-1-benzothiophene-2-carbonyl chloride | Lower | Moderate | Less efficient in coupling |

| 5-Fluoro-1-benzothiophene-2-carbonyl chloride | Higher | High | Proteomics, drug synthesis |

| 5-Iodo-1-benzothiophene-2-carbonyl chloride | Moderate | Low | Limited due to instability |

科学研究应用

Medicinal Chemistry

5-Bromo-1-benzothiophene-2-carbonyl chloride plays a crucial role in the synthesis of potential drug candidates. Its derivatives have shown promise in several therapeutic areas:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.

- Anticancer Research : The compound has been utilized in synthesizing anticancer agents. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively .

Agrochemicals

This compound is also significant in the development of agrochemicals. Its ability to serve as an intermediate in the synthesis of herbicides and pesticides highlights its importance in agricultural science. The bromine atom at the 5-position allows for further functionalization, enhancing the biological activity of synthesized agrochemicals .

Material Science

In material science, this compound is used to synthesize specialty chemicals and materials such as dyes and polymers. The carbonyl chloride group facilitates various reactions, including Friedel-Crafts acylation, allowing for the introduction of substituents onto aromatic rings.

Data Tables

Case Study 1: Anticancer Activity

A study explored the anticancer effects of derivatives synthesized from this compound. The results indicated significant inhibition of cancer cell lines, suggesting that these derivatives could lead to new therapeutic options for cancer treatment.

Case Study 2: Enzyme Inhibition

Another research focused on enzyme inhibition using compounds derived from this chlorinated benzothiophene. The study reported effective inhibition against specific enzymes involved in metabolic pathways related to cancer progression, highlighting potential applications in drug design aimed at metabolic regulation.

作用机制

The mechanism of action of 5-Bromo-1-benzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl 5-Bromo-1-benzothiophene-2-carboxylate (CAS: 7312-11-0)

This methyl ester derivative shares the benzothiophene core and bromine substituent but replaces the reactive carbonyl chloride with a methyl ester group.

Comparative Analysis :

Key Findings :

Reactivity : The carbonyl chloride’s high reactivity makes it preferable for dynamic reactions (e.g., peptide coupling), whereas the methyl ester serves as a stable intermediate or protecting group .

Synthetic Utility : The chloride’s electrophilic nature facilitates rapid derivatization, while the ester requires harsher conditions (e.g., acid/base catalysis) for further modification.

Market Demand : The chloride’s higher commercial demand reflects its broader applicability in industrial synthesis .

Other Related Compounds

- 1-Bromo-4-butoxybenzene (CAS: 39969-57-8): A brominated benzene derivative with a butoxy group. While structurally distinct (lacking the benzothiophene core), it highlights the role of bromine in enhancing electrophilic substitution reactivity .

- 3-Phenyl-5-piperazino-1,2,4-thiadiazole (CAS: 306935-14-8): A thiadiazole heterocycle with unrelated applications, emphasizing the unique niche of benzothiophene derivatives in medicinal chemistry .

生物活性

5-Bromo-1-benzothiophene-2-carbonyl chloride (BBCC) is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

BBCC features a bicyclic structure consisting of a benzene ring fused with a thiophene ring, with a bromine atom at the 5-position and a carbonyl chloride (-COCl) group attached to the thiophene. The molecular formula is , and its molecular weight is approximately 247.55 g/mol . The presence of the carbonyl chloride group suggests high reactivity, particularly in nucleophilic substitution reactions.

Target of Action

BBCC's biological activity is primarily attributed to its ability to act as a precursor for the synthesis of more complex molecules, which may exhibit specific biological effects. The compound's electrophilic nature allows it to participate in various chemical reactions that can modify biological targets, including proteins and nucleic acids.

Mode of Action

While BBCC itself may not exhibit direct biological activity, it plays a crucial role in synthesizing biologically active derivatives. For instance, compounds derived from BBCC have been investigated for their potential anticancer and antimicrobial properties. The mechanism of action for these derivatives often involves interactions with cellular pathways related to growth and proliferation .

Biological Activity

Research has indicated that derivatives of BBCC can exhibit significant biological activities:

- Anticancer Activity : Similar compounds have shown promising results in inhibiting the growth of various cancer cell lines. For example, benzothiophene derivatives have been reported to possess cell growth inhibitory effects against cancer cells .

- Enzyme Inhibition : BBCC is used in studies focusing on enzyme inhibitors, which are critical for developing therapeutic agents targeting specific diseases .

- Antimicrobial Properties : Some derivatives have demonstrated broad-spectrum antibacterial activities, making them potential candidates for antibiotic development .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of benzothiophene derivatives synthesized from BBCC. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cell proliferation. For instance:

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Derivative A | 2.50 ± 0.18 | >48 |

| Derivative B | 0.75 ± 0.10 | >106 |

These results suggest that modifications to the benzothiophene structure can significantly enhance bioactivity while maintaining selectivity over human cells .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of BBCC-derived compounds. High-throughput screening identified several derivatives with promising inhibitory effects against key enzymes involved in disease processes, such as those related to cancer and inflammation. The structure-activity relationship (SAR) analysis highlighted that specific substitutions at the thiophene ring could enhance enzyme binding affinity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-1-benzothiophene-2-carbonyl chloride?

- Methodology : The compound is typically synthesized via sequential functionalization of the benzothiophene core. A common approach involves:

Bromination : Introducing bromine at the 5-position of 1-benzothiophene using electrophilic brominating agents (e.g., Br₂ in H₂SO₄ or N-bromosuccinimide under controlled conditions).

Carbonyl Chloride Formation : Converting the 2-carboxylic acid derivative to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Use anhydrous conditions to avoid hydrolysis of the carbonyl chloride .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5, carbonyl chloride resonance near δ 170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M⁺] and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Confirm the presence of C=O (stretching ~1750 cm⁻¹) and C-Cl (600–800 cm⁻¹) bonds.

- X-ray Crystallography : For unambiguous structural confirmation, particularly if unexpected regioisomers form during synthesis .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

- Methodology :

- Solvents : Use dry dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis.

- Temperature : Maintain reactions at 0–25°C to avoid decomposition.

- Storage : Store under inert gas (N₂/Ar) at –20°C in sealed, moisture-free containers.

- Safety : Handle in a fume hood with nitrile gloves and eye protection due to its lachrymatory and corrosive nature .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance bromination efficiency.

- Stepwise Purification : Isolate intermediates (e.g., 5-bromo-1-benzothiophene-2-carboxylic acid) via recrystallization (ethanol/water) before acyl chloride formation.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps (e.g., bromine activation or SOCl₂ reactivity).

- Yield Improvement : Achieve >85% purity by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers address byproduct formation during the synthesis of this compound?

- Methodology :

- Byproduct Identification : Common byproducts include di-brominated analogs or hydrolyzed carboxylic acids. Use LC-MS/MS to detect trace impurities.

- Mitigation Strategies :

- Adjust stoichiometry (e.g., limit Br₂ to 1.1 equivalents).

- Introduce scavengers (e.g., molecular sieves) to sequester water during acyl chloride formation.

- Case Study : In one protocol, reducing reaction time from 24h to 8h decreased di-brominated byproducts by 40% .

Q. What strategies enable effective use of this compound in palladium-catalyzed cross-coupling reactions?

- Methodology :

- Substrate Activation : The carbonyl chloride can act as an electrophile in Suzuki-Miyaura couplings. Pre-mix with Pd(PPh₃)₄ and arylboronic acids in degassed toluene/Na₂CO₃ (aq).

- Optimization : Vary ligands (e.g., XPhos vs. SPhos) to enhance coupling efficiency.

- Challenges : Bromine may compete in oxidative addition; use selective catalysts (e.g., Pd(OAc)₂ with bulky ligands) to prioritize carbonyl chloride reactivity .

Q. How should researchers resolve discrepancies in spectral data during characterization?

- Methodology :

- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).

- Contamination Checks : Re-purify samples if unexpected peaks (e.g., solvent residues) appear.

- Collaborative Analysis : Consult crystallographic data (e.g., CCDC entries) to confirm bond angles and torsion strains influencing spectral profiles .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。